molecular formula C18H16ClN3O B287181 N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287181
M. Wt: 325.8 g/mol
InChI Key: VAKWDSPKBZNZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. Studies have shown that N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has anti-tumor effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activation of AKT and ERK, which are important signaling pathways involved in cell survival and proliferation. It has also been found to induce the expression of p53, a tumor suppressor gene that plays a key role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. In addition to its anti-tumor effects, N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory properties. It has also been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been reported to have analgesic effects, which may be due to its ability to inhibit the production of prostaglandins.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been reported to have a good yield. N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been found to be stable under various conditions, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments. It has a low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide and to identify potential targets for drug development. Another area of interest is in the development of new anti-inflammatory and analgesic drugs. N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to have these properties, and further studies could lead to the development of new drugs with improved efficacy and safety profiles. Finally, there is potential for the use of N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide in other fields of research, such as neuroscience and immunology, where its anti-inflammatory properties may be useful.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with a good yield.

properties

Product Name

N-(3-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O/c1-12-16(19)9-6-10-17(12)21-18(23)15-11-20-22(13(15)2)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,21,23)

InChI Key

VAKWDSPKBZNZPU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Origin of Product

United States

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